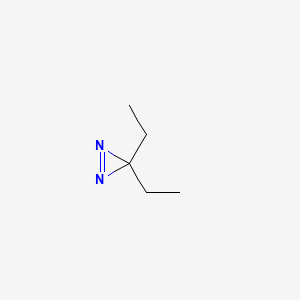

3,3-diethyl-3H-diazirine

Description

Properties

IUPAC Name |

3,3-diethyldiazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-3-5(4-2)6-7-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUQTNIRSNOBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(N=N1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diethyl-3H-diazirine can be synthesized through several methods. One common approach involves the reaction of a ketone with hydroxylamine to form an oxime, followed by the treatment with a base and a tosyl chloride to induce the Neber rearrangement. The final step involves the treatment with ammonia to yield the diazirine structure .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled temperature and pressure conditions to facilitate the formation of the diazirine ring .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethyl-3H-diazirine undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions:

Photolysis: Ultraviolet light (ca.

Oxidation: Reagents such as silver oxide or Jones reagent can be used to oxidize diaziridines to diazirines.

Major Products: The primary products of these reactions are carbenes, which can further react with various substrates to form new chemical bonds and complex structures .

Scientific Research Applications

3,3-Diethyl-3H-diazirine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3,3-diethyl-3H-diazirine involves the generation of carbenes upon photolysis. These carbenes are highly reactive and can insert into various chemical bonds, facilitating the formation of new molecular structures. The molecular targets and pathways involved include C-H, O-H, and N-H bonds, which are common in organic molecules .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., ethyl) may enhance thermal stability but reduce electrophilicity compared to electron-withdrawing groups (e.g., CF₃, NO₂) .

Biological Activity

3,3-Diethyl-3H-diazirine is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological applications. Diazirines, in general, are characterized by their high reactivity and ability to form covalent bonds with various biomolecules upon exposure to light, making them valuable tools in photoaffinity labeling studies. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diazomethane with appropriate substrates. The compound can be synthesized through a multi-step process that includes the formation of diazomethane followed by its reaction with ethyl-substituted precursors. Recent advancements in automated synthesis techniques have improved the efficiency and yield of diazirine compounds, including this compound .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with proteins and nucleic acids upon irradiation. This property allows for the selective labeling of biomolecules, facilitating studies on protein interactions and cellular processes. The mechanism involves:

- Photoactivation : Upon exposure to UV light, diazirines undergo a homolytic cleavage that generates reactive carbene species.

- Covalent Bond Formation : These carbenes can then react with nucleophilic sites on amino acids or nucleotides, leading to stable covalent modifications.

- Biological Implications : This labeling can be used to study protein localization, dynamics, and interactions within cellular environments .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of diazirine derivatives on various cell lines. For instance, assays measuring mitochondrial dehydrogenase activity (MTT assay) demonstrated that certain concentrations of this compound can significantly reduce cell viability .

- Protein Labeling : As a photoaffinity labeling agent, this compound has been utilized to selectively tag proteins in living cells. This application aids in mapping protein-protein interactions and understanding metabolic pathways .

Case Studies

- Photolabeling Studies : A study investigated the use of this compound as a photoreactive probe for labeling NMDA receptors in neuronal cells. The results showed that this compound effectively labeled specific receptor subunits under UV light exposure, providing insights into receptor dynamics .

- Safety Evaluation : Another research effort focused on evaluating the safety profile of diazirine compounds in cellular models. The findings indicated that while some derivatives exhibit cytotoxicity at high concentrations, this compound showed a favorable safety margin when used at lower doses in fibroblast cultures .

Data Table: Biological Activity Summary

Q & A

Q. Why do diazirine-protein adducts show variability in mass spectrometry data?

- Methodological Answer : Non-specific binding or partial labeling can occur. Use competitive inhibitors (e.g., excess native ligand) to distinguish specific interactions. Data-independent acquisition (DIA) proteomics improves reproducibility by fragmenting all ions within a defined m/z range .

Applications in Biological Systems

Q. What functional groups enhance diazirine utility in live-cell imaging?

Q. How can diazirines be integrated into activity-based protein profiling (ABPP)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.